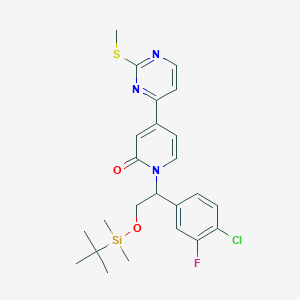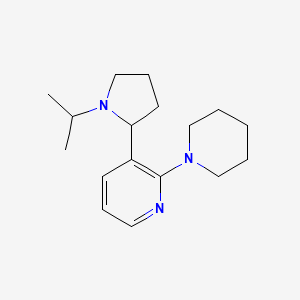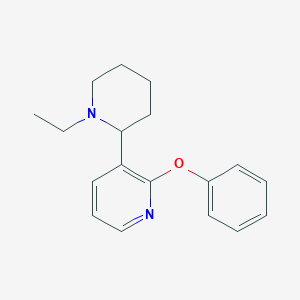
3'-Amino-2',3'-dideoxy-2-fluoroadenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Amino-2’,3’-dideoxy-2-fluoroadenosine is a synthetic nucleoside analog with significant antiviral properties. It is particularly effective against RNA viruses, including HIV and hepatitis C. The compound’s molecular formula is C10H13FN6O2, and it has a molecular weight of 268.25 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Amino-2’,3’-dideoxy-2-fluoroadenosine typically involves the modification of adenosine through a series of chemical reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yield and purity.
Industrial Production Methods
Industrial production of 3’-Amino-2’,3’-dideoxy-2-fluoroadenosine involves large-scale chemical synthesis using optimized reaction conditions to ensure consistency and quality. The process includes rigorous purification steps to remove any impurities and achieve the desired level of purity, typically ≥ 99%.
Analyse Des Réactions Chimiques
Types of Reactions
3’-Amino-2’,3’-dideoxy-2-fluoroadenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and fluorine groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different fluorinated adenosine derivatives, while substitution reactions can produce a variety of amino-substituted nucleosides.
Applications De Recherche Scientifique
3’-Amino-2’,3’-dideoxy-2-fluoroadenosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is employed in studies involving nucleic acid interactions and enzyme inhibition.
Medicine: Its antiviral properties make it a candidate for the development of new antiviral drugs, particularly for HIV and hepatitis C.
Industry: The compound is used in the production of oligonucleotides and other nucleic acid-based products.
Mécanisme D'action
The antiviral activity of 3’-Amino-2’,3’-dideoxy-2-fluoroadenosine is primarily due to its ability to inhibit viral RNA replication. The compound targets reverse transcriptase, an enzyme crucial for the replication of RNA viruses. By incorporating into the viral RNA, it causes premature termination of the RNA chain, thereby preventing the virus from replicating.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3’-Amino-2’,3’-dideoxyadenosine
- 2’,3’-Dideoxy-2’-fluoroadenosine
- 3’-Amino-2’,3’-dideoxy-2-chloroadenosine
Uniqueness
3’-Amino-2’,3’-dideoxy-2-fluoroadenosine stands out due to its unique combination of an amino group at the 3’ position and a fluorine atom at the 2’ position. This structural configuration enhances its antiviral properties and makes it more effective in inhibiting viral replication compared to other similar compounds .
Propriétés
Formule moléculaire |
C10H13FN6O2 |
|---|---|
Poids moléculaire |
268.25 g/mol |
Nom IUPAC |
[(2S,3S,5R)-3-amino-5-(6-amino-2-fluoropurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C10H13FN6O2/c11-10-15-8(13)7-9(16-10)17(3-14-7)6-1-4(12)5(2-18)19-6/h3-6,18H,1-2,12H2,(H2,13,15,16)/t4-,5+,6+/m0/s1 |
Clé InChI |
SZVPVHHHZBIOFV-KVQBGUIXSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)F)N)CO)N |
SMILES canonique |
C1C(C(OC1N2C=NC3=C(N=C(N=C32)F)N)CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,8-Dibromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B11826137.png)

![ethyl (2S,3'aS,5'aR,9'bR)-3'-benzyl-2',3',3'a,4',5',5'a,6',7',8',9'b-decahydrospiro[aziridine-2,1'-cyclohexa[e]indole]-5'a-carboxylate](/img/structure/B11826147.png)

![(3R,8S,10S,13S,14S,Z)-17-Ethylidene-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B11826160.png)


![Methyl 2-(4-cyano-2-fluorophenyl)-2-[5-(2-methylsulfonyloxyethyl)imidazol-1-yl]acetate](/img/structure/B11826178.png)
![(2R,3E)-4-[(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl]-3-buten-2-ol](/img/structure/B11826195.png)

![methyl (S)-3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate](/img/structure/B11826210.png)

![(3aR,6R,8aS)-6-methyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11826223.png)
![4-(4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)-2-methylbut-3-yn-2-ol](/img/structure/B11826226.png)
